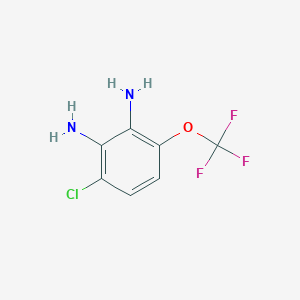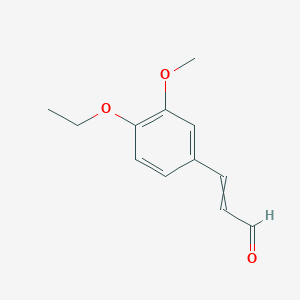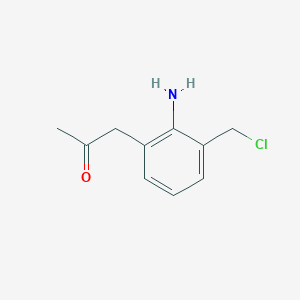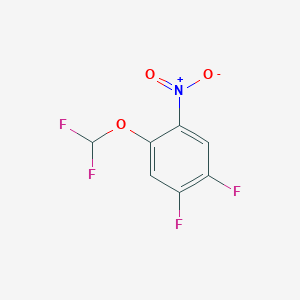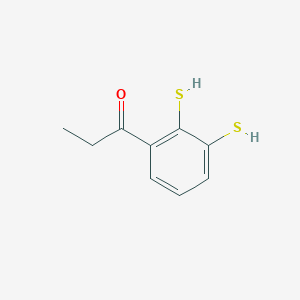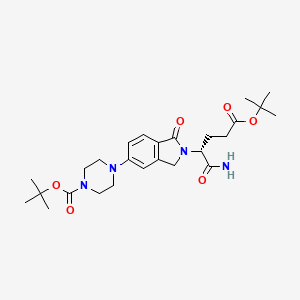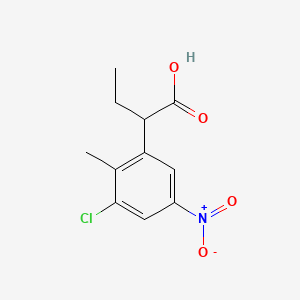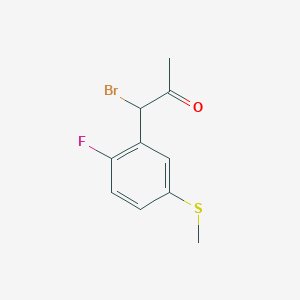
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route may include:
Halogenation: Introduction of halogen atoms to the benzene ring.
Substitution Reactions: Substitution of halogen atoms with difluoromethoxy and trifluoromethyl groups.
Formation of Propan-2-one Moiety:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with a trifluoromethylthio group instead of trifluoromethyl.
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Another structural isomer with different positioning of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting chemical properties.
Properties
Molecular Formula |
C11H9F5O2 |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2/c1-6(17)4-7-2-3-9(18-10(12)13)8(5-7)11(14,15)16/h2-3,5,10H,4H2,1H3 |
InChI Key |
AYDXTQSJZYURQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


